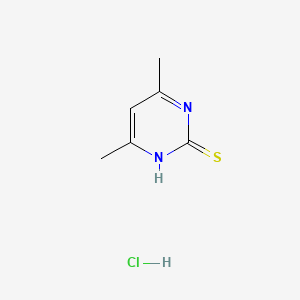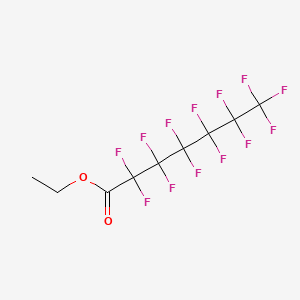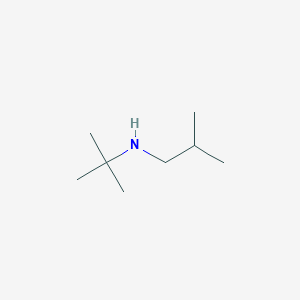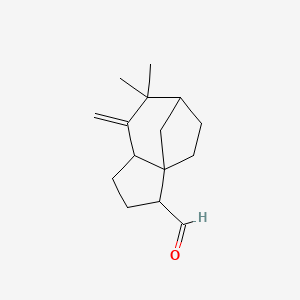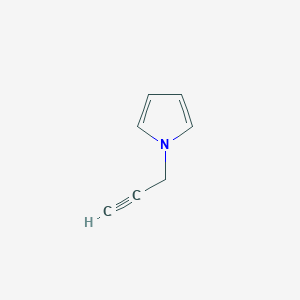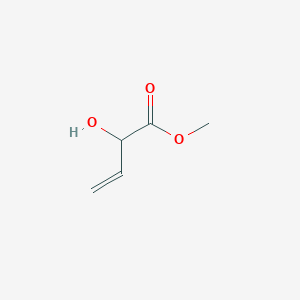
Methyl 2-hydroxybut-3-enoate
Vue d'ensemble
Description
“Methyl 2-hydroxybut-3-enoate”, also known as “Methyl vinyl glycolate (MVG)”, is a small molecule with a simple structure . It possesses multiple functionalities (hydroxyl, vinyl, and ester) enabling a range of chemical modifications . It has great potential as a renewable platform chemical for industrial added-value compounds .
Synthesis Analysis
Methyl 2-hydroxybut-3-enoate has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides . A catalytic benign transesterification method has been reported for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) .
Molecular Structure Analysis
The molecular formula of Methyl 2-hydroxybut-3-enoate is C5H8O3 . Its InChI Code is 1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 .
Chemical Reactions Analysis
Methyl 2-hydroxybut-3-enoate can undergo several chemical transformations. For instance, it can undergo catalytic homo metathesis using Grubbs-type catalysts . Cross metathesis reactions between MVG and various long-chain terminal olefins can give unsaturated α-hydroxy fatty acid methyl esters . [3,3]-Sigmatropic rearrangements of MVG also proceed in good yields to give unsaturated adipic acid derivatives .
Physical And Chemical Properties Analysis
Methyl 2-hydroxybut-3-enoate is a liquid at ambient temperature . Its molecular weight is 116.12 .
Applications De Recherche Scientifique
Renewable Platform Chemical
- Scientific Field : Green Chemistry
- Application Summary : MVG is available by zeolite catalyzed degradation of mono- and disaccharides and has the potential to become a renewable platform molecule for commercially relevant catalytic transformations .
- Methods of Application : The chemical structure of MVG presents several options for chemical transformations. It can be obtained from Sn catalyzed cascade reactions of mono- and disaccharides .
- Results or Outcomes : Despite MVG’s small molecular structure, it possesses multiple functionalities (hydroxyl, vinyl, and ester) enabling a range of chemical modifications .
Synthesis of Crosslinked Polyester
- Scientific Field : Polymer Chemistry
- Application Summary : The 1,6-diester structure of the MVG dimer is reminiscent of adipic acid, making it reasonable to assume that the MVG dimer can be utilized in similar applications .
- Methods of Application : The MVG dimer can be copolymerized with lactic acid to yield a crosslinked polyester .
- Results or Outcomes : The resulting polyester showed improved thermal stability as compared to pure PLA .
Synthesis of Bio-based Polyamide
- Scientific Field : Polymer Chemistry
- Application Summary : The MVG dimer can also be reacted with hexamethylenediamine to give a partly bio-based polyamide .
- Methods of Application : The MVG dimer is reacted with hexamethylenediamine .
- Results or Outcomes : The resulting polyamide in both structure and properties resembles the adipic acid-based polyamide nylon-6,6 .
Synthesis of Vinyl Glycolate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : MVG can be used in the synthesis of ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) through a catalytic benign transesterification method .
- Methods of Application : The secondary alcohol group of MVG greatly complicates the reaction and requires a highly selective catalyst to direct the reaction towards high conversion while avoiding polymerization .
- Results or Outcomes : This leads to unique derivatives of TMP and PE with an additional chemical handle compared to classic derivatives like the methacrylate and mercaptopropionate .
Functional Group Manipulations
- Scientific Field : Organic Chemistry
- Application Summary : MVG can be used in various functional group manipulations like the Larock quinolone synthesis, the Heck reaction, the Tsuji–Trost reaction, olefin cross metathesis reactions, 1,3-dipolar additions, reduction of the ester group and alkylations of the alcohol .
- Methods of Application : The specific methods of application would depend on the particular functional group manipulation being performed .
- Results or Outcomes : The outcomes would also vary based on the specific functional group manipulation, but in general, these manipulations allow for a wide range of chemical modifications .
Synthesis of α-Hydroxy Fatty Acid Methyl Esters
- Scientific Field : Green Chemistry
- Application Summary : MVG can react with long chain terminal olefins in a cross metathesis reaction, yielding unsaturated α-hydroxy fatty acid methyl esters (FAMEs) .
- Methods of Application : These FAMEs can be hydrogenated to give their fully saturated counterparts, which can be employed as surfactants either directly or after transformation into their alkali metal salts, sulfonates or other derivatives .
- Results or Outcomes : Bio-based long chain terminal olefins can be obtained from unsaturated fatty acids, like oleic or linoleic acid from palm oil, by reacting these with ethylene in a metathesis reaction .
Larock Quinolone Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : MVG can be used in various functional group manipulations like the Larock quinolone synthesis .
- Methods of Application : The specific methods of application would depend on the particular functional group manipulation being performed .
- Results or Outcomes : The outcomes would also vary based on the specific functional group manipulation, but in general, these manipulations allow for a wide range of chemical modifications .
Heck Reaction
- Scientific Field : Organic Chemistry
- Application Summary : MVG can be used in various functional group manipulations like the Heck reaction .
- Methods of Application : The specific methods of application would depend on the particular functional group manipulation being performed .
- Results or Outcomes : The outcomes would also vary based on the specific functional group manipulation, but in general, these manipulations allow for a wide range of chemical modifications .
Tsuji–Trost Reaction
- Scientific Field : Organic Chemistry
- Application Summary : MVG can be used in various functional group manipulations like the Tsuji–Trost reaction .
- Methods of Application : The specific methods of application would depend on the particular functional group manipulation being performed .
- Results or Outcomes : The outcomes would also vary based on the specific functional group manipulation, but in general, these manipulations allow for a wide range of chemical modifications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-hydroxybut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVPSFVUFSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337851 | |
| Record name | Methyl 2-hydroxy-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxybut-3-enoate | |
CAS RN |
5837-73-0 | |
| Record name | 3-Butenoic acid, 2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-hydroxybut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)



